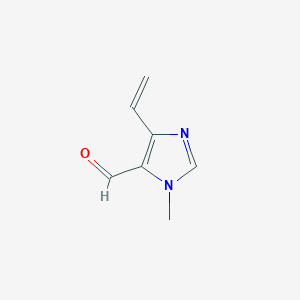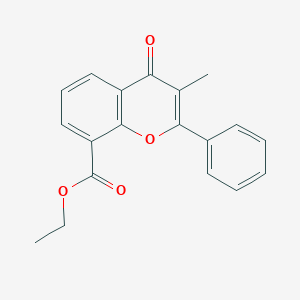![molecular formula C15H23N5O14P2 B126358 [(2r,3s,4r,5r)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl [hydroxy-[[(2r,3s,4r,5s)-3,4,5-Trihydroxyoxolan-2-Yl]methoxy]phosphoryl] Hydrogen Phosphate](/img/structure/B126358.png)
[(2r,3s,4r,5r)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl [hydroxy-[[(2r,3s,4r,5s)-3,4,5-Trihydroxyoxolan-2-Yl]methoxy]phosphoryl] Hydrogen Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine-5-Diphosphoribose is a metabolite of nicotinamide adenine dinucleotide (NAD+). It is a key molecule involved in various cellular processes, particularly in DNA repair and apoptosis signaling. Adenosine-5-Diphosphoribose is known to activate the transient receptor potential melastatin 2 (TRPM2) channel, which is a Ca2+, Na+, and K+ permeable cation channel .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine-5-Diphosphoribose typically involves the protection of hydroxyl groups followed by selective cleavage and phosphitylation. One common method includes protecting both hydroxyl groups as the TBDMS ether, followed by selective cleavage of the primary ether and phosphitylation with a protected phosphoramidite. This is followed by oxidation under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for Adenosine-5-Diphosphoribose are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up for industrial purposes, involving the use of automated synthesis equipment and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine-5-Diphosphoribose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure and functionality.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different oxidized derivatives, while substitution reactions can introduce new functional groups, altering the molecule’s properties .
Wissenschaftliche Forschungsanwendungen
Adenosine-5-Diphosphoribose has several scientific research applications:
Wirkmechanismus
Adenosine-5-Diphosphoribose exerts its effects by binding to the cytosolic C-terminal NudT9-homology domain of the TRPM2 channel. This binding activates the channel, allowing the influx of Ca2+, Na+, and K+ ions. This activation plays a crucial role in various cellular processes, including Ca2+ signaling and chemotaxis . Additionally, it is involved in the formation of poly (ADP-ribose), which is essential for DNA repair and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Adenosin-5-Triphosphat (ATP): Ein weiteres wichtiges Nukleotid, das an der Energieübertragung in Zellen beteiligt ist.
Nicotinamid-Adenin-Dinukleotid (NAD+): Ein Coenzym, das an Redoxreaktionen beteiligt ist und ein Vorläufer von Adenosin-5-Diphosphoribose ist.
Zyklisches Adenosinmonophosphat (cAMP): Ein zweiter Botenstoff, der in vielen biologischen Prozessen wichtig ist.
Einzigartigkeit
Adenosin-5-Diphosphoribose ist einzigartig aufgrund seiner spezifischen Rolle bei der Aktivierung des TRPM2-Kanals und seiner Beteiligung an der Poly(ADP-Ribose)-Bildung. Dies macht es von anderen ähnlichen Verbindungen wie ATP und NAD+ verschieden, die unterschiedliche primäre Funktionen innerhalb der Zelle haben .
Eigenschaften
Molekularformel |
C15H23N5O14P2 |
|---|---|
Molekulargewicht |
559.32 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18)/t5-,6-,8-,9-,10-,11-,14-,15+/m1/s1 |
InChI-Schlüssel |
SRNWOUGRCWSEMX-ZQSHOCFMSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@H](O4)O)O)O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N |
Synonyme |
2 0-demethoxy-20-((4-azidobenzoyl)oxy)maytansinol-3-isobutyrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



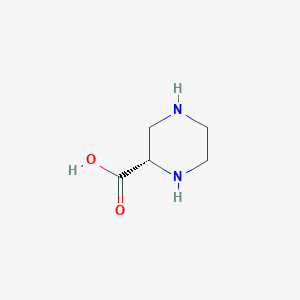

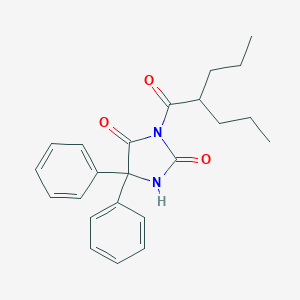



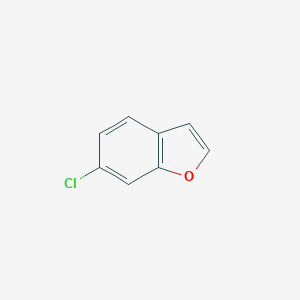
![4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B126306.png)
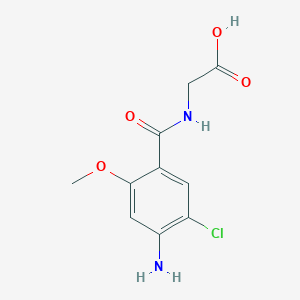
![(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B126308.png)
